Product packaging for RO0270608(Cat. No.:)

RO0270608

Cat. No.: B8192678
M. Wt: 505.8 g/mol
InChI Key: JTVWJXUGGJTGDA-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Integrin Adhesion Molecules in Biological Systems

Integrins are a family of heterodimeric cell surface receptors that play crucial roles in mediating cell-cell and cell-extracellular matrix interactions. researchgate.netnih.govrupress.org They are composed of an alpha and a beta subunit, non-covalently bound. nih.gov These interactions are fundamental to various biological processes, including cell migration, proliferation, and activation. researchgate.net Conformational changes in the integrin heterodimer, often induced by intracellular signaling, regulate their ligand binding affinity. nih.govfrontiersin.org In their active conformation, integrins can also initiate intracellular (outside-in) signals, influencing cell fate processes like survival, apoptosis, cell cycle, and metabolism. nih.govfrontiersin.org

Significance of α4 Integrin Subunits (α4β1 and α4β7) in Physiological and Pathophysiological Processes

The α4 integrin subunit can associate with either the β1 subunit to form α4β1 (also known as Very Late Antigen-4 or VLA-4) or the β7 subunit to form α4β7 (also known as Lymphocyte Peyer's Patch Adhesion Molecule-1 or LPAM-1). rupress.orguniprot.orgresearchgate.net These integrins are significant in lymphocyte trafficking and interactions with other cells and the extracellular matrix. researchgate.net

α4β1 and α4β7 serve as receptors for fibronectin, recognizing specific domains within its alternatively spliced regions. uniprot.org They are also receptors for Vascular Cell Adhesion Molecule-1 (VCAM-1), a protein expressed on activated vascular endothelium and other cell types. nih.govuniprot.org α4β1 specifically recognizes the sequence Q-I-D-S in VCAM-1. uniprot.org α4β7 is additionally a receptor for Mucosal Vascular Addressin Cell Adhesion Molecule-1 (MAdCAM-1), recognizing the sequence L-D-T. uniprot.org MAdCAM-1 is preferentially expressed on high endothelial venules in mucosal tissues and helps direct lymphocyte traffic to these sites. researchgate.net

The interactions mediated by α4β1 and α4β7 are critical in both normal immune responses and the progression of various inflammatory and autoimmune disorders. researchgate.netnih.gov For instance, α4-mediated adhesion of acute lymphoblastic leukemia (ALL) cells can play a role in drug resistance. researchgate.netnih.govresearchgate.net Targeting α4 integrin-mediated adhesion can sensitize drug-resistant ALL cells to chemotherapy. researchgate.netnih.govresearchgate.net

Historical Context of RO0270608 as a Research Compound

This compound has been investigated as a research compound primarily due to its activity as an integrin antagonist. medchemexpress.comfelixbio.cnbiocat.com

This compound is recognized as the active metabolite of the investigational compound R411, also known as Valategrast. researchgate.netnih.govmedchemexpress.comfelixbio.cnbiocat.commedchemexpress.comncats.iomedchemexpress.comglpbio.comprobechem.comtargetmol.comtargetmol.comnih.govresearchgate.net Valategrast is an orally active compound that is rapidly and extensively biotransformed into this compound following oral administration. ncats.io

The rationale for investigating this compound stems from its activity as a dual antagonist of both α4β1 and α4β7 integrins. medchemexpress.comfelixbio.cnbiocat.commedchemexpress.commedchemexpress.comglpbio.comprobechem.comtargetmol.comtargetmol.comresearchgate.netmedchemexpress.com Given the significant roles of these integrins in mediating cell adhesion and migration, particularly in inflammatory and immune responses, compounds that can block their function have potential as therapeutic agents. researchgate.netnih.gov By antagonizing both α4β1 and α4β7, this compound can interfere with the binding of leukocytes to their ligands, such as VCAM-1 and MAdCAM-1, thereby modulating cell trafficking and adhesion which are central to various pathophysiological processes. researchgate.netnih.govrupress.orguniprot.orgresearchgate.netmedchemexpress.commedchemexpress.comresearchgate.net Studies have explored the importance of dual α4 antagonism in inhibiting inflammatory responses. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19Cl3N2O4 B8192678 RO0270608

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl3N2O4/c1-13-4-2-5-16(25)20(13)22(30)29-19(24(32)33)12-14-8-10-15(11-9-14)28-23(31)21-17(26)6-3-7-18(21)27/h2-11,19H,12H2,1H3,(H,28,31)(H,29,30)(H,32,33)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVWJXUGGJTGDA-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)Cl)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Research Findings

Inhibition of Integrin-Mediated Cell Adhesion and Migration The primary mechanism by which this compound exerts its effects is by inhibiting the adhesion and subsequent migration of leukocytes, processes largely mediated by α4β1 and α4β7 integrinsmedchemexpress.comcenmed.comglpbio.commedchemexpress.comnih.gov. This inhibition is critical in inflammatory conditions where excessive leukocyte trafficking to inflamed tissues contributes to pathologynih.govnih.gov.

Quantitative Analysis of Cell Adhesion Inhibition (e.g., IC50 values in in vitro assays) Quantitative studies have assessed the potency of this compound in inhibiting integrin-mediated cell adhesion. In vitro assays measuring the inhibition of α4β7 mediated cell adhesion have shown an IC50 value of 33 nM for RO0270608medchemexpress.comcenmed.comglpbio.com. While specific IC50 values for α4β1 inhibition by this compound were not explicitly found in the provided snippets, its classification as a dual antagonist suggests it also inhibits α4β1-mediated adhesion. For comparison, another dual α4β7/α4β1 integrin antagonist, TR-14035, showed IC50 values of 7 nM for α4β7 and 87 nM for α4β1 in in vitro assaysmedchemexpress.comtargetmol.com.

Data Table: IC50 Values for Integrin Inhibition

CompoundTarget IntegrinIC50 (nM)Source
This compoundα4β733In vitro cell adhesion assay medchemexpress.comcenmed.comglpbio.com
TR-14035α4β77In vitro assay medchemexpress.comtargetmol.com
TR-14035α4β187In vitro assay medchemexpress.comtargetmol.com

Influence on Lymphocyte and T-Cell Proliferation and Activation Pathways Beyond inhibiting adhesion, integrin antagonists can also influence downstream signaling pathways involved in lymphocyte and T-cell activation and proliferationnih.govsemanticscholar.org. Integrin engagement can provide costimulatory signals that, in conjunction with T-cell receptor (TCR) signaling, are necessary for optimal T-cell activation and proliferationnih.govsemanticscholar.orgnih.govfrontiersin.org.

Analysis in Human T-Cell VCAM/anti-CD3 Costimulation Assays Studies utilizing human T-cell VCAM/anti-CD3 costimulation assays have demonstrated the impact of this compound on T-cell proliferationmedchemexpress.comcenmed.com. In these assays, T-cells are stimulated via their CD3 receptor (mimicking TCR signaling) and costimulated by interaction with VCAM-1. This costimulation, mediated by the α4β1 integrin on T-cells binding to VCAM-1, enhances T-cell activation and proliferationnih.govsemanticscholar.orgnih.gov. This compound, by blocking the α4β1-VCAM-1 interaction, causes a pronounced inhibition of T-cell proliferation in this assaymedchemexpress.comcenmed.com. The IC50 for this inhibition of T-cell proliferation in a human T-cell VCAM/anti-CD3 costimulation assay was reported as 30 nMmedchemexpress.comcenmed.com. This indicates that this compound can interfere with the costimulatory signals provided by VCAM-1 engagement, thereby modulating T-cell activation and proliferation.

Data Table: Inhibition of T-Cell Proliferation

CompoundAssay TypeEffect on ProliferationIC50 (nM)Source
This compoundHuman T-cell VCAM/anti-CD3 costimulation assayPronounced inhibition30In vitro assay medchemexpress.comcenmed.com

Modulation of Intracellular Signaling Cascades

The antagonistic activity of this compound against α4β1 and α4β7 integrins leads to the modulation of intracellular signaling cascades that are typically activated upon integrin-ligand binding. This interference disrupts downstream signaling events that promote cell survival and other cellular functions.

Disruption of Integrin-Associated Survival Signals (e.g., Nuclear Factor-κB (NF-κB))

Integrin engagement can trigger survival signals, and the NF-κB pathway is a prominent example of a signaling cascade activated downstream of integrins, particularly in certain cell types like leukemia cells guidetopharmacology.orgCurrent time information in Berlin, DE.. The interaction between VCAM-1 and VLA-4 (α4β1 integrin) has been shown to activate NF-κB in both leukemia cells and bone marrow stromal cells. This bidirectional activation contributes to cellular processes, including chemoresistance Current time information in Berlin, DE..

Integrin-linked kinase (ILK), a protein that forms multi-protein complexes and whose activity is dependent on PI3K, is involved in direct integrin signaling. ILK can bind to key signaling players, including Akt, and its activation can lead to the phosphorylation of Akt. This ILK/Akt signaling axis has been shown to regulate cellular survival, partly via the stimulation of NF-κB Current time information in Berlin, DE.. By blocking the initial binding of α4β1 integrin to its ligands like VCAM-1, this compound prevents the upstream signaling events that would otherwise lead to the activation of this integrin-associated ILK/Akt/NF-κB axis. Disruption of this signaling pathway has been demonstrated to deplete cells of strong survival signals Current time information in Berlin, DE..

Research findings indicate that interference with α4-mediated adhesion can sensitize drug-resistant leukemia cells to chemotherapy, suggesting that the integrin-stromal interactions provide chemoprotective signals mediated, in part, through NF-κB signaling Current time information in Berlin, DE..

Interference with PI3K/Akt Pathway Activity

The PI3K/Akt pathway is another critical intracellular signaling cascade frequently activated by integrin engagement and plays a significant role in cell survival, growth, and metabolism guidetopharmacology.orgnih.govCurrent time information in Berlin, DE.researchgate.netmdpi.com. This pathway has been implicated in stromal cell-mediated chemoprotection and the survival of leukemia cells guidetopharmacology.orgCurrent time information in Berlin, DE..

Integrin signaling can activate the PI3K/Akt pathway through various mechanisms. Focal adhesion kinase (FAK), which is activated upon integrin clustering, can initiate signaling from PI3K to Akt Current time information in Berlin, DE.. As mentioned earlier, ILK, a protein associated with integrins, also plays a role in activating Akt in a PI3K-dependent manner Current time information in Berlin, DE.. The activation of the ILK/Akt pathway has been shown to be critical for the survival of leukemic cells guidetopharmacology.orgCurrent time information in Berlin, DE..

Studies using co-culture systems of leukemic cells with bone marrow-derived stromal mesenchymal stem cells have demonstrated the activation of ILK/Akt signaling guidetopharmacology.orgCurrent time information in Berlin, DE.. Pharmacological inhibition of either PI3K or ILK signaling has resulted in the induction of apoptosis in leukemic cell lines and primary AML samples guidetopharmacology.orgCurrent time information in Berlin, DE..

The PI3K/Akt pathway's involvement in cell survival downstream of integrin signaling suggests that blocking α4β1 and α4β7 integrins with this compound would interfere with the activation of this pro-survival pathway. By preventing the initial integrin-ligand interaction, this compound disrupts the upstream signals that converge on PI3K and Akt, thereby reducing their activation and downstream effects that promote cell survival and potentially contribute to drug resistance guidetopharmacology.orgCurrent time information in Berlin, DE.. The PI3K/Akt pathway has also been linked to the regulation of drug transporting pumps, which could contribute to drug resistance downstream of integrin signaling guidetopharmacology.orgCurrent time information in Berlin, DE..

Based on these findings, this compound's action as a dual α4β1/α4β7 integrin antagonist leads to the disruption of integrin-mediated activation of key intracellular survival pathways, including NF-κB and PI3K/Akt. This interference with pro-survival signaling contributes to its cellular effects.

Table 1: Key Signaling Pathways Modulated by Integrin Antagonism

Signaling PathwayKey Downstream Effects (in context of integrin signaling)Relevance to Cell Fate
NF-κBGene expression control, anti-apoptosis, inflammationPromotes cell survival
PI3K/AktCell survival, growth, metabolism, protein synthesisPromotes cell survival

Preclinical Investigations of Ro0270608 S Pharmacological Activity

Evaluation of Anti-Inflammatory Effects in Experimental Models

Preclinical research often utilizes experimental models to evaluate the anti-inflammatory potential of novel compounds. Murine models, such as those induced by ovalbumin (OVA), are commonly employed to study airway inflammation, a key feature of conditions like asthma.

While murine models of airway inflammation, including OVA-induced models, are widely used to assess the efficacy of potential anti-inflammatory agents, specific detailed preclinical data on the efficacy of RO0270608 in these particular models were not identified in the consulted literature. Studies in OVA-induced murine asthma models typically evaluate parameters such as inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF) and lung tissue, airway hyperresponsiveness, and cytokine production to determine a compound's anti-inflammatory effects nih.govreadthedocs.io.

Mechanistic studies in allergic airway inflammation models aim to understand how compounds influence the recruitment and accumulation of inflammatory cells, such as eosinophils, neutrophils, lymphocytes, and macrophages, at the site of inflammation readthedocs.io. These mechanisms often involve interactions with adhesion molecules, chemokines, and cytokines that mediate cell trafficking and activation. Based on the available information, specific mechanistic insights into how this compound impacts allergen-induced inflammatory cell accumulation in the context of airway inflammation models were not found.

Efficacy in Murine Models of Airway Inflammation (e.g., OVA-induced models)

Role in Leukemia Research

Investigations into the role of this compound in leukemia research have focused on its potential to overcome mechanisms of drug resistance, particularly those mediated by interactions between leukemia cells and their microenvironment.

Preclinical studies have indicated a role for this compound in potentially sensitizing leukemia cells to chemotherapeutic agents. One mechanism contributing to chemotherapy resistance in leukemia is the protective effect conferred by the bone marrow microenvironment. Interrupting the interactions that mediate this protection is a strategy being explored to improve treatment outcomes.

Cell adhesion-mediated drug resistance (CAM-DR) is a significant factor contributing to treatment failure in leukemia. This phenomenon occurs when leukemia cells adhere to bone marrow stromal cells or the extracellular matrix, leading to survival signals that protect them from cytotoxic drugs. Integrins, a family of cell surface receptors, play a crucial role in mediating these adhesive interactions. Specifically, the interaction between integrin alpha4 (α4) on leukemia cells and vascular cell adhesion molecule-1 (VCAM-1) on bone marrow stromal cells has been implicated in CAM-DR. This compound, which is the active form of R-411 (valategrast), has been shown to reverse the binding of leukocytes to VCAM-1. This suggests that this compound can interfere with α4/VCAM-1 mediated adhesion, thereby potentially disrupting CAM-DR mechanisms in leukemia.

Interruption of Cell Adhesion-Mediated Drug Resistance (CAM-DR) Mechanisms

Broader Mechanistic Implications for Integrin-Related Pathologies

This compound's activity as a dual α4β1/α4β7 integrin antagonist suggests broader mechanistic implications for understanding and potentially researching various integrin-related pathologies glpbio.commedchemexpress.comcenmed.combioscience.co.uk. Integrins, particularly those containing the alpha4 subunit, are crucial for the trafficking of leukocytes to sites of inflammation patsnap.comacsmedchem.org. Dysregulation of these adhesion molecules is implicated in the pathogenesis of numerous inflammatory and autoimmune disorders patsnap.comresearchgate.net. By inhibiting the function of α4β1 and α4β7 integrins, this compound can interfere with the migration and accumulation of inflammatory cells, offering a tool for investigating the role of these processes in disease development and progression.

Potential in Asthma Pathophysiology Research

This compound has demonstrated potential in the research context of asthma pathophysiology nih.govfrontiersin.orgacsmedchem.org. Asthma is a chronic inflammatory disease of the airways characterized by inflammation and the accumulation of inflammatory cells, including eosinophils and T helper 2 (Th2) cells, in the lungs ncats.io. Alpha4 integrins, particularly α4β1 (also known as VLA-4), are involved in the recruitment of these cells to the site of inflammation in the airways by binding to VCAM-1 expressed on endothelial cells nih.govfrontiersin.orgacsmedchem.org.

Preclinical studies utilizing a murine model of ovalbumin (OVA)-induced airway inflammation have shown that intranasal administration of this compound can abolish allergen-induced inflammatory cell accumulation cenmed.comfelixbio.cn. This finding highlights the compound's ability to interfere with the cellular trafficking central to the asthmatic inflammatory response in this model.

In vitro research has also explored the effects of this compound on immune cells relevant to asthma. This compound has been shown to inhibit α4β7-mediated cell adhesion with an IC50 of 33 nM medchemexpress.comcenmed.comfelixbio.cn. Furthermore, in a human T-cell VCAM/anti CD3 costimulation assay, this compound caused a pronounced inhibition of T-cell proliferation with an IC50 of 30 nM medchemexpress.comcenmed.com. These in vitro findings support the in vivo observations and provide insight into the cellular mechanisms by which this compound might exert its anti-inflammatory effects by inhibiting T-cell activity and adhesion.

The prodrug R411, which is metabolized to this compound, was investigated in early clinical trials for asthma, showing encouraging results regarding pharmacokinetics nih.govfrontiersin.orgresearchgate.net. R411 was found to inhibit eosinophil and Th2 cell excitation and survival, as well as inhibit eosinophil migration from blood to pulmonary tissues ncats.io. While clinical trial results are outside the scope of this article, the preclinical findings with this compound and the studies with its prodrug R411 underscore the relevance of α4 integrin antagonism in asthma research.

Here is a summary of some preclinical data:

Study TypeModel/AssayKey FindingThis compound EffectCitation
In Vivo Preclinical StudyMurine OVA-model of airway inflammationAllergen-induced inflammatory cell accumulationAbolished inflammatory cell accumulation cenmed.comfelixbio.cn
In Vitro Adhesion Assayα4/β7 mediated cell adhesionInhibition of adhesionIC50 = 33 nM medchemexpress.comcenmed.comfelixbio.cn
In Vitro T-cell CostimulationHuman T-cell VCAM/anti CD3 costimulationInhibition of T-cell proliferationIC50 = 30 nM medchemexpress.comcenmed.com
Prodrug Study (R411)Eosinophil and Th2 cellsExcitation and survival of eosinophils and Th2 cellsInhibited excitation and survival ncats.io
Prodrug Study (R411)Eosinophil migrationMigration of eosinophils from blood to pulmonary tissuesInhibited migration ncats.io

Consideration for Other Inflammatory and Autoimmune Disorders (e.g., Rheumatoid Arthritis, Inflammatory Bowel Disease, Multiple Sclerosis) in Research Context

Beyond asthma, the role of alpha4 integrins, and thus the potential research utility of antagonists like this compound, extends to other inflammatory and autoimmune disorders such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis patsnap.comresearchgate.nettargetmol.com. These conditions are characterized by chronic inflammation driven by the aberrant trafficking and activity of immune cells monash.educhop.edunih.govarthritisaustralia.com.au.

In rheumatoid arthritis (RA), a systemic autoimmune disease primarily affecting the joints, immune cells infiltrate the synovial tissue, leading to inflammation and joint damage arthritisaustralia.com.auarthritis.orgnih.gov. Integrins are involved in the migration of these inflammatory cells into the affected joints patsnap.com. Research into the mechanisms by which immune cells infiltrate the synovium in RA could potentially utilize α4 integrin antagonists to understand the contribution of α4-mediated adhesion to this process medchemexpress.com.

Inflammatory bowel disease (IBD), encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract chop.edunih.govcrick.ac.uk. Alpha4beta7 integrin plays a significant role in the homing of lymphocytes to the gut-associated lymphoid tissue by interacting with MAdCAM-1 (Mucosal addressin cell adhesion molecule-1) researchgate.nettargetmol.com. Antagonism of α4β7 integrin can prevent the migration of these lymphocytes to the intestine, offering a therapeutic strategy in IBD patsnap.comresearchgate.nettargetmol.com. While specific preclinical studies of this compound in IBD models were not prominently found, the compound's activity against α4β7 integrin makes it a relevant tool for researchers investigating the role of this integrin in IBD pathophysiology glpbio.commedchemexpress.comcenmed.combioscience.co.ukfelixbio.cn. Other α4 integrin antagonists, such as AJM300, have shown efficacy in preventing experimental colitis in mice by inhibiting lymphocyte homing to Peyer's patches and reducing T-cell infiltration into the colon researchgate.net. This provides a strong rationale for exploring this compound in similar research contexts.

Multiple sclerosis (MS) is a chronic inflammatory disease of the central nervous system (CNS) where immune cells, particularly T cells, cross the blood-brain barrier to attack the myelin sheath surrounding nerve fibers monash.edustanford.edulmu.denih.gov. Alpha4beta1 integrin (VLA-4) is crucial for the transmigration of these lymphocytes across the blood-brain barrier by binding to VCAM-1 expressed on endothelial cells patsnap.comresearchgate.net. Antagonists targeting α4 integrin, such as natalizumab, have been developed and used in the treatment of MS to prevent immune cell entry into the CNS patsnap.comresearchgate.net. This compound, as a dual α4β1/α4β7 antagonist, could serve as a research tool to further dissect the specific contributions of α4β1 and α4β7 integrins to immune cell trafficking in models of MS glpbio.commedchemexpress.comcenmed.combioscience.co.ukfelixbio.cn. Although direct preclinical studies of this compound in MS models were not detailed in the search results, its known mechanism of action aligns with the therapeutic strategies employed in MS, suggesting its potential utility in related research.

The application of this compound in research on these diverse conditions stems from its ability to modulate key integrin-mediated adhesion events that are fundamental to the inflammatory processes underlying these diseases. By using this compound, researchers can gain a better understanding of the specific roles of α4β1 and α4β7 integrins in the recruitment and function of immune cells in various pathological settings.

Structure Activity Relationship Sar Studies and Lead Optimization in Ro0270608 Research

Design Principles for Integrin Antagonists and RO0270608 Derivatives

The design of integrin antagonists, including this compound derivatives, is guided by the understanding of how integrins interact with their ligands. Integrins are transmembrane proteins that mediate cell-extracellular matrix and cell-cell adhesion medchemexpress.com. They play crucial roles in various biological processes, including immune cell trafficking and inflammation researchgate.net. Antagonists aim to disrupt these interactions.

A key principle in designing integrin antagonists is targeting the ligand-binding sites. The classical ligand-binding site, often referred to as site 1, is known to bind ligands containing the Arg-Gly-Asp (RGD) sequence, although some integrins bind other motifs mdpi.comnih.govnih.gov. For α4 integrins like α4β1 and α4β7, the binding involves interactions with specific domains of adhesive proteins such as VCAM-1 and MAdCAM-1.

SAR studies on integrin antagonists involve systematically modifying chemical structures to understand how these changes impact biological activity gardp.org. This includes altering, removing, or masking functional groups and assessing the effect on binding affinity and functional inhibition researchgate.net. For this compound derivatives, this would involve exploring modifications to the core structure to optimize interactions with the α4 integrin binding pocket, aiming for improved potency and selectivity between α4β1 and α4β7 or selectivity over other integrins.

Another aspect of integrin antagonist design involves exploring allosteric sites. Studies have shown that some molecules can activate or inhibit integrins by binding to sites distinct from the primary ligand-binding site mdpi.comnih.gov. Targeting these allosteric sites represents an alternative strategy in integrin modulation research.

Chemical Space Exploration and Analog Design Strategies in Integrin Modulation Research

Chemical space exploration is a critical part of drug discovery, involving the systematic generation and evaluation of potential drug molecules chemrxiv.orgchemrxiv.org. In the context of integrin modulation research and the development of this compound analogs, this involves designing and synthesizing compounds with structural variations to probe the SAR and identify molecules with improved properties.

Analog design strategies often involve making targeted modifications to a lead compound based on SAR data and structural information of the target integrin gardp.orgarxiv.org. This can include variations in substituents, core scaffolds, and linker regions to optimize interactions with the binding site, improve physicochemical properties, and enhance metabolic stability arxiv.orgbiobide.com. Chemical modifications are performed to refine the properties of lead compounds, aiming to enhance efficacy and safety profiles biobide.compreprints.org.

Advanced approaches in chemical space exploration utilize computational methods, including generative chemistry and virtual screening of analog series, to efficiently explore a vast number of potential compounds chemrxiv.orgchemrxiv.orgimmunocure.us. These methods can help prioritize the synthesis and testing of analogs that are predicted to have favorable interactions with the target integrin and improved drug-like properties.

Computational Approaches in Rational Drug Design for this compound and Analogs

Computational approaches play a significant role in rational drug design, providing tools to understand ligand-receptor interactions, predict activity, and guide chemical modifications nih.govwiley.comresearchgate.netmdpi.comamazon.com. These methods are integral to the research and optimization of compounds like this compound and its analogs.

Application of Virtual Screening and Molecular Docking Methodologies

Virtual screening (VS) is a computational technique used to search large libraries of compounds for potential drug candidates based on their predicted ability to bind to a target nih.govresearchgate.netnih.gov. Molecular docking is a key component of VS, simulating the binding of a small molecule ligand into the active site of a protein target and estimating the binding affinity nih.govfrontiersin.org.

In integrin research, virtual screening and molecular docking have been applied to identify potential integrin antagonists mdpi.comnih.govnih.gov. By docking libraries of compounds into the known or modeled structures of integrin binding sites, researchers can prioritize compounds that are predicted to bind with high affinity and favorable interactions. This approach helps to reduce the number of compounds that need to be synthesized and experimentally tested. The binding mode predicted by docking can also provide insights for further chemical modifications to improve activity vlifesciences.com.

Predictive Modeling in Lead Optimization for Enhanced Antagonist Activity

Predictive modeling involves developing computational models to forecast the properties of compounds based on their chemical structures preprints.orgimmunocure.uszeclinics.com. In lead optimization for this compound and its analogs, predictive models can be used to estimate various properties relevant to drug development, beyond just target binding affinity.

These models can predict pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity immunocure.uszeclinics.com. By integrating data from in vitro and in vivo studies, predictive models can help prioritize analogs with improved drug-like properties, increasing the likelihood of success in preclinical and clinical development zeclinics.com. Quantitative Structure-Activity Relationship (QSAR) models are a type of predictive modeling that relates chemical structure to biological activity, providing mathematical relationships that can guide the design of more potent analogs nih.govvlifesciences.commdpi.com. AI and machine learning techniques are increasingly used in predictive modeling for lead optimization, leveraging large datasets to identify patterns and guide the design of molecules with enhanced properties preprints.orgimmunocure.us.

Research into Prodrug Strategies (e.g., R411) for Active Metabolite Delivery in Preclinical Studies

Prodrug strategies are employed to improve the physicochemical and pharmacokinetic properties of a drug, such as solubility, permeability, and bioavailability nih.govcreative-proteomics.comnih.govmdpi.com. A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body nih.govcreative-proteomics.com.

R411 (Valategrast hydrochloride) is a well-documented example of a prodrug strategy applied in the research of this compound nih.govacsmedchem.org. This compound itself was found to be poorly absorbed after oral administration acsmedchem.org. To overcome this limitation, the prodrug R411 was developed.

Research Methodologies and Translational Approaches for Ro0270608 Studies

Development and Application of In Vitro Assays for Integrin Antagonism and Cell Adhesion

In vitro assays have been instrumental in characterizing the biological activity of RO0270608, particularly its ability to antagonize integrin function and modulate cell adhesion. These assays provide controlled environments to assess the compound's direct effects on target molecules and cellular processes. The development of cell-based adhesion assays, including those suitable for high-throughput screening, has been crucial for identifying and characterizing integrin antagonists. [Search 1, snippet 6]

Cell-Based Adhesion Assays

Cell-based adhesion assays are utilized to quantify the inhibitory effect of this compound on the binding of cells expressing relevant integrins to their ligands. Studies have shown that this compound inhibits α4/β7 mediated cell adhesion. The inhibitory potency of this compound in this context has been determined, providing a key measure of its effectiveness as an integrin antagonist. nih.govguidetopharmacology.org

Assay Type Target Integrin Ligand IC50 (nM) Citation
Cell-Based Adhesion Assay α4β7 Not specified 33 nih.govguidetopharmacology.org

T-Cell Proliferation Assays

Beyond simply blocking adhesion, the functional consequences of integrin antagonism on immune cell activity are evaluated through assays such as T-cell proliferation assays. In a human T-cell VCAM/anti CD3 costimulation assay, this compound demonstrated a pronounced inhibition of T-cell proliferation. nih.govguidetopharmacology.org This indicates that by interfering with integrin interactions, this compound can modulate downstream immune responses.

Assay Type Cell Type Stimulation Method IC50 (nM) Citation
T-Cell Proliferation Assay Human T-cells VCAM/anti CD3 costimulation 30 nih.govguidetopharmacology.org

Utilization of Ex Vivo Tissue Models in Mechanistic Investigations

While preclinical studies often involve in vivo animal models and in vitro cellular assays, ex vivo tissue models can provide a valuable bridge by allowing for the investigation of drug effects in a more complex tissue environment while still maintaining a degree of experimental control. However, specific published details on the utilization of ex vivo tissue models specifically for mechanistic investigations of this compound were not found in the consulted literature.

Establishment and Validation of Preclinical Disease Models for Efficacy Evaluation

The translational potential of this compound has been evaluated through its testing in various preclinical disease models. These models are designed to mimic aspects of human diseases where α4β1 and α4β7 integrins play a significant role in pathology, such as inflammatory conditions.

This compound has shown efficacy in animal disease models. [Search 1, snippet 3] Specifically, in a murine OVA-model of airway inflammation, intranasal administration of this compound was observed to abolish allergen-induced inflammatory cell accumulation. nih.gov Preclinical models of allergic asthma, eosinophil inflammation, and arthritis have also been utilized in the study of small molecule inhibitors targeting α4 integrin, a class that includes this compound. [Search 1, snippet 9] The evaluation of R411, the prodrug of this compound, in a phase 2 clinical trial for asthma further underscores the relevance of preclinical asthma models in its development. [Search 1, snippet 6] The use of validated animal models is a key aspect of preclinical drug development for predicting human dose and efficacy. [Search 2, snippet 1]

Advanced Research Synthesis Methods for Integrating Diverse Preclinical Findings

The process of drug development involves the integration of diverse data generated from various preclinical studies, including in vitro assays and in vivo animal models. This integration is crucial for building a comprehensive understanding of a compound's pharmacological profile and for predicting its potential clinical outcomes. Anticipating the human dose, for instance, relies on integrating information from multiple sources, both in vitro and in vivo, using various methodologies and approaches. [Search 2, snippet 1] While the importance of integrating diverse preclinical findings is acknowledged in the context of drug development, specific advanced research synthesis methods explicitly detailed for the integration of diverse preclinical findings pertaining to this compound were not prominently featured in the consulted literature.

Future Directions and Unanswered Questions in Ro0270608 Research

Exploration of Additional Integrin Subtype Specificity and Potential Off-Target Interactions

While RO0270608 is characterized as a dual α4β1/α4β7 integrin antagonist, a comprehensive understanding of its specificity across the entire integrin family is crucial. There are 24 known integrin heterodimers, and while the α4 subunit primarily pairs with β1 and β7, the potential for interactions, even weak ones, with other integrin pairs cannot be discounted. nus.edu.sg Future research should employ broad-spectrum integrin binding assays and functional studies to precisely map the interaction profile of this compound with all known integrin subtypes. This includes evaluating its effects on integrins that recognize the RGD motif, as some integrin antagonists targeting RGD-binding integrins have shown cross-reactivity. nih.gov

Furthermore, investigating potential off-target interactions with non-integrin proteins is essential for a complete safety and efficacy profile. Although early clinical trials of the prodrug R411 showed encouraging toxicity results, a detailed assessment of potential interactions with other molecular targets could reveal unforeseen effects or provide insights into additional therapeutic applications. researchgate.netacsmedchem.org Advanced screening techniques, such as unbiased target identification methods, could be employed to explore these possibilities.

Development of Advanced Preclinical Models for Understanding Disease Progression and Intervention

Existing preclinical models have been valuable in demonstrating the anti-inflammatory activity of this compound and its prodrug R411. medchemexpress.commedchemexpress.comresearchgate.net However, developing more sophisticated and translationally relevant models is vital for advancing research. This includes utilizing models that better mimic the complexity of human diseases where α4β1 and α4β7 integrins play a significant role, such as inflammatory bowel disease (IBD), asthma, and multiple sclerosis. researchgate.netresearchgate.net

Future research should focus on:

Patient-derived xenograft (PDX) models: While often used in cancer research, the principles of PDX models, which involve implanting human tissue into immunocompromised mice, could be adapted to study the effects of this compound in more physiologically relevant inflammatory or autoimmune disease settings. nih.govresearchgate.net

Humanized mouse models: These models, engineered to have components of the human immune system, could provide a better understanding of how this compound affects human immune cell trafficking and function in a living system. researchgate.net

Organ-on-a-chip and 3D culture systems: These advanced in vitro models can recapitulate the cellular and structural complexity of human tissues and organs, offering a more predictive platform for evaluating the efficacy and potential off-target effects of this compound in a controlled environment. researchgate.net

Disease-specific genetic models: Utilizing genetically engineered animal models that develop pathologies driven by α4β1 and/or α4β7 integrin-mediated mechanisms would provide valuable insights into the therapeutic potential of this compound in specific disease contexts.

Such models would allow for a more in-depth investigation of how this compound influences disease progression, immune cell infiltration, and tissue damage, as well as facilitating the evaluation of optimal dosing and treatment duration in a preclinical setting.

Elucidation of Novel Downstream Signaling Pathways and Cellular Responses

Integrin engagement triggers a cascade of intracellular signaling events that influence various cellular behaviors. medchemexpress.commedchemexpress.cnmdpi.comnih.govfrontiersin.org While integrin signaling is known to involve pathways like PI3K/Akt and Ras/MAPK, the precise downstream pathways modulated by α4β1 and α4β7 integrins in different cell types and disease states are not fully elucidated. medchemexpress.commedchemexpress.cnnih.govfrontiersin.org

Future research should aim to:

Map the complete signaling network: Utilize advanced proteomic and phosphoproteomic techniques to identify all proteins and phosphorylation events influenced by α4β1 and α4β7 engagement and their inhibition by this compound in relevant cell types (e.g., lymphocytes, endothelial cells). nih.govnih.gov

Investigate context-specific signaling: Explore how the downstream signaling pathways activated by α4β1 and α4β7 differ depending on the cellular context, the specific ligand they bind to (e.g., VCAM-1 for α4β1, MAdCAM-1 for α4β7), and the presence of co-stimulatory signals. researchgate.netresearchgate.net

Determine the functional consequences of signaling modulation: Link the observed changes in signaling pathways to specific cellular responses, such as cell migration, proliferation, survival, cytokine production, and differentiation. medchemexpress.cnfrontiersin.orgnih.govmdpi.com Understanding these intricate connections will provide a clearer picture of how this compound exerts its therapeutic effects and may reveal novel targets for intervention.

Potential for Combination Research Strategies with Other Therapeutic Modalities

Given the complex nature of inflammatory and autoimmune diseases, combination therapy approaches are often more effective than monotherapy. uab.eduucl.ac.uknih.govjheor.org Exploring the potential for combining this compound with other therapeutic modalities represents a significant future direction.

Research could investigate combinations with:

Other immunomodulatory agents: Combining this compound with corticosteroids, traditional immunosuppressants, or newer biologic therapies targeting different aspects of the immune response could lead to synergistic effects and potentially lower required doses of individual agents, thereby reducing side effects.

Therapies targeting downstream signaling pathways: Given the involvement of PI3K/Akt and Ras/MAPK in integrin signaling, combining this compound with inhibitors of these pathways could enhance its efficacy or overcome resistance mechanisms. medchemexpress.commedchemexpress.cnnih.govfrontiersin.org

Therapies for specific disease manifestations: In diseases like IBD, combining this compound with therapies that address specific symptoms or complications, such as anti-fibrotic agents, could offer a more comprehensive treatment approach. mdpi.com

Preclinical studies evaluating the efficacy and potential for synergistic effects of such combinations are warranted, followed by carefully designed clinical trials if promising results are observed.

Broader Implications for Understanding Integrin-Mediated Pathologies in Research Settings

Beyond its potential as a therapeutic agent, research into this compound can provide valuable insights into the fundamental roles of α4β1 and α4β7 integrins in health and disease. nih.govmdpi.com As a relatively specific antagonist, this compound can serve as a valuable tool in research settings to dissect the precise contributions of these integrins to various physiological and pathological processes.

Future research could utilize this compound to:

Study immune cell trafficking: Investigate the specific roles of α4β1 and α4β7 in the migration and infiltration of different immune cell subsets into various tissues during inflammation and autoimmune responses. researchgate.netresearchgate.net

Elucidate mechanisms of cell-ECM interaction: Use this compound to understand how α4β1 and α4β7 interactions with their ligands, such as VCAM-1 and MAdCAM-1, influence cell behavior, matrix remodeling, and tissue architecture. researchgate.netresearchgate.net

Investigate the role of integrins in other disease areas: Explore the potential involvement of α4β1 and α4β7 integrins in the pathogenesis of other diseases where immune cell trafficking or cell-matrix interactions are implicated, potentially identifying new therapeutic targets. nih.govmdpi.com

By using this compound as a research tool, the scientific community can gain a deeper understanding of integrin biology and its implications for a wide range of pathologies, potentially paving the way for the development of new diagnostic and therapeutic strategies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.